molecular formula C12H9NO3 B6414276 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261937-33-0

2-(3-Carboxyphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414276
CAS RN: 1261937-33-0
M. Wt: 215.20 g/mol
InChI Key: MOPOLIPLADPHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% (2-CPH-95) is a synthetic compound that has been studied for its potential in various scientific applications. This compound has been found to have properties that are useful for a variety of biochemical and physiological applications, as well as for laboratory experiments.

Mechanism of Action

2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% is believed to act by forming a covalent bond between the carboxyl group of the 3-carboxyphenylacetone and the hydroxyl group of the 4-hydroxycoumarin. This covalent bond is believed to be responsible for the formation of the 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% molecule.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. It has also been found to have antifungal activity against Candida albicans. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% in laboratory experiments. It is not very soluble in water, and it has a relatively low solubility in organic solvents. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and biotechnology. In addition, further research into its effects on different organisms, such as plants and animals, could be beneficial. Finally, research into its potential toxicity and safety profile could help to determine its suitability for use in various applications.

Synthesis Methods

2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% can be synthesized from a variety of starting materials, including 4-hydroxycoumarin, 3-carboxybenzaldehyde, and 3-carboxyphenylacetone. The synthesis involves the condensation of 4-hydroxycoumarin and 3-carboxybenzaldehyde in the presence of an acid catalyst to form a Schiff base. This Schiff base is then reacted with 3-carboxyphenylacetone in the presence of an alkaline catalyst to form 2-(3-Carboxyphenyl)-4-hydroxypyridine, 95%.

Scientific Research Applications

2-(3-Carboxyphenyl)-4-hydroxypyridine, 95% has been studied for its potential in various scientific applications. It has been found to be a useful reagent in the synthesis of a range of compounds, including 2-methyl-4-hydroxypyridine and 2-ethyl-4-hydroxypyridine. It has also been found to be a useful reagent in the synthesis of novel heterocyclic compounds, such as 2-methyl-3-carboxyphenyl-4-hydroxypyridine and 2-ethyl-3-carboxyphenyl-4-hydroxypyridine.

properties

IUPAC Name

3-(4-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-4-5-13-11(7-10)8-2-1-3-9(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPOLIPLADPHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692541
Record name 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carboxyphenyl)-4-hydroxypyridine

CAS RN

1261937-33-0
Record name 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.